molecular formula C30H32O6 B1207839 Binaphthyl-20-C-6 CAS No. 41051-90-5

Binaphthyl-20-C-6

Cat. No. B1207839
CAS RN: 41051-90-5
M. Wt: 488.6 g/mol
InChI Key: UVRCRJURFCLONS-UHFFFAOYSA-N
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Description

Binaphthyl-20-C-6 is a lipophilic macrocyclic crown ether . Binaphthyl-based systems have been under extensive investigation during the past years as sensors, host molecules, asymmetric catalysts, chiral-conjugated polymers, and high-performance materials .


Synthesis Analysis

The synthesis of binaphthyl-based macromolecules involves the design and synthesis of direct or indirect-linked binaphthyl-based monomers . Novel chiral 22-crown-6 ethers bearing methoxycarbonyl side groups derived from rosin acid and 2,2′-dihydroxy-1,1′-binaphthyl (BINOL) were prepared in optically pure forms .


Molecular Structure Analysis

The molecular structure of binaphthyl-based systems has been extensively studied. The crystal structure of 1,1′-binaphthyl has been determined by X-ray analysis . The molecule exists in a cis-configuration with an angle of 68° between the planes of the two naphthalene residues .


Chemical Reactions Analysis

Binaphthyl-based systems have been used as chiral catalysts for various asymmetric organic reactions . They exhibit good chiral recognition towards the isomers .


Physical And Chemical Properties Analysis

Binaphthyl-based systems have unique photophysical properties. The emission maxima of the chiral macrocycles are redshifted compared to chiral binaphthyl units . The molecular formula of binaphthyl is CH, with an average mass of 254.325 Da .

Safety And Hazards

Binaphthyl-based systems may cause skin irritation and serious eye irritation. They may also cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Binaphthyl-based systems have been under extensive investigation during the past years as sensors, host molecules, asymmetric catalysts, chiral-conjugated polymers, and high-performance materials . Future research will likely focus on the fine-tuning of the chemical structures of binaphthyl-based systems for their applications as wide antibacterial agents .

properties

IUPAC Name

12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3,5,7,9,29,31,33,35-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O6/c1-3-7-25-23(5-1)9-11-27-29(25)30-26-8-4-2-6-24(26)10-12-28(30)36-22-20-34-18-16-32-14-13-31-15-17-33-19-21-35-27/h1-12H,13-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRCRJURFCLONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961412
Record name 8,9,11,12,14,15,17,18,20,21-Decahydrodinaphtho[2,1-q:1',2'-s][1,4,7,10,13,16]hexaoxacycloicosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Binaphthyl-20-C-6

CAS RN

41051-90-5
Record name 4,5,7,8,10,11,13,14,16,17-Decahydrodinaphtho[2,1-q:1′,2′-s][1,4,7,10,13,16]hexaoxacycloeicosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Binaphthyl-20-crown-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9,11,12,14,15,17,18,20,21-Decahydrodinaphtho[2,1-q:1',2'-s][1,4,7,10,13,16]hexaoxacycloicosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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